2-Fluoro-4-methyl-5-nitrobenzonitrile
Overview
Description
2-Fluoro-4-methyl-5-nitrobenzonitrile is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that nitrobenzonitriles often interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
The compound contains a nitro group, a fluorine atom, and a nitrile group, each of which has different reactivities . This suggests that the compound could interact with its targets in multiple ways, potentially leading to a variety of biochemical changes.
Biochemical Pathways
Benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways .
Pharmacokinetics
It’s known that the compound is a white crystalline solid and is soluble in common organic solvents like ethanol and dichloromethane, but almost insoluble in water
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Fluoro-4-methyl-5-nitrobenzonitrile. For instance, the compound should be stored away from fire sources, in a dry, well-ventilated place . Furthermore, the compound’s solubility in water and organic solvents could affect its distribution in the body and the environment .
Biochemical Analysis
Biochemical Properties
2-Fluoro-4-methyl-5-nitrobenzonitrile plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it can act as a substrate for enzymes involved in nitration and fluorination reactions. The interactions between this compound and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which lead to the production of desired products .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit certain signaling pathways, leading to changes in gene expression and metabolic activities. These effects can result in altered cellular functions, such as reduced cell proliferation or increased apoptosis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, inhibiting or activating their functions. This binding can lead to changes in enzyme activity, which in turn affects various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular functions, including changes in cell viability and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold dose above which the compound can cause significant toxicity, including damage to vital organs and disruption of normal physiological functions . It is important to carefully control the dosage to avoid adverse effects while achieving the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into different metabolites. The compound can undergo nitration, fluorination, and other chemical modifications, leading to the formation of various intermediate and final products. These metabolic pathways can affect the overall metabolic flux and levels of specific metabolites in the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its accumulation and overall activity within the cells .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. For example, the compound may be localized to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular functions. The localization of this compound can influence its activity and function within the cells .
Properties
IUPAC Name |
2-fluoro-4-methyl-5-nitrobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c1-5-2-7(9)6(4-10)3-8(5)11(12)13/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHNWWKZVLPEQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.